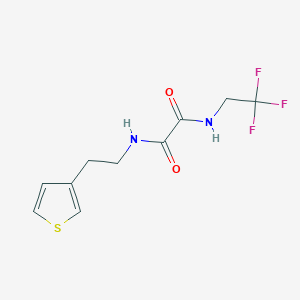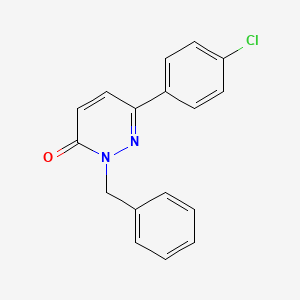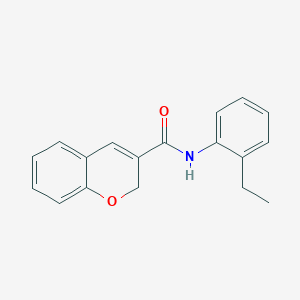
N-(2-ethylphenyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2H-chromene-3-carboxamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and specific inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway. This pathway is involved in many cellular processes, including cell growth, proliferation, survival, and metabolism.
Aplicaciones Científicas De Investigación
Chemosensors Development
N-(2-ethylphenyl)-2H-chromene-3-carboxamide derivatives have been explored for their potential as highly sensitive and selective chemosensors. For instance, studies have highlighted their effectiveness in detecting ions such as Cu^2+ and H_2PO_4^− due to their unique fluorescence responses, enabling precise environmental and biological monitoring (Xianjiao Meng et al., 2018).
Synthesis Methodologies
Research has also been directed towards the synthesis methodologies of this compound and its derivatives. Innovative approaches for creating these compounds include one-pot reactions and the use of green chemistry principles, thus offering efficient, eco-friendly, and versatile routes for producing a wide array of chromene-3-carboxamide derivatives with potential applications in drug development and material science (Chitreddy V. Subbareddy & S. Sumathi, 2017; A. M. Jadhav et al., 2018).
Biological Applications
Furthermore, the biological applications of this compound derivatives are under investigation, with studies examining their antioxidant, antibacterial, and anticancer properties. These derivatives have shown promise in various biological assays, suggesting potential therapeutic applications. For instance, certain derivatives exhibit significant antioxidant and antibacterial activities, indicating their potential utility in developing new treatments for infections and oxidative stress-related conditions (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017; M. Khan et al., 2019).
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-13-7-3-5-9-16(13)19-18(20)15-11-14-8-4-6-10-17(14)21-12-15/h3-11H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJPVMMHGORINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

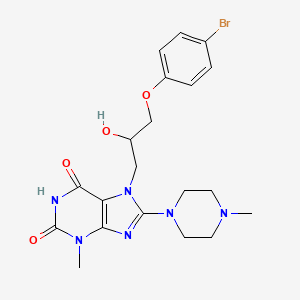
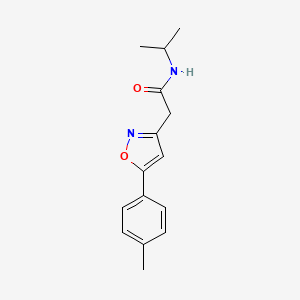
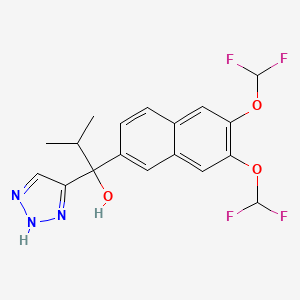
![4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2450735.png)
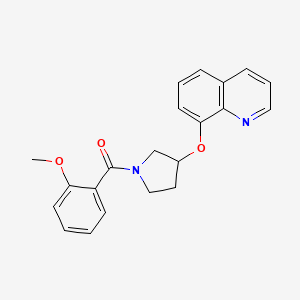
![methyl 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2450738.png)
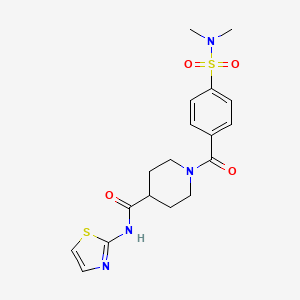
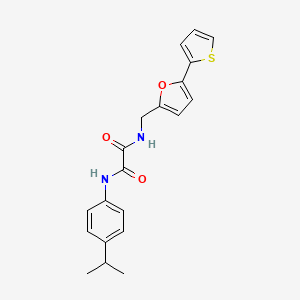
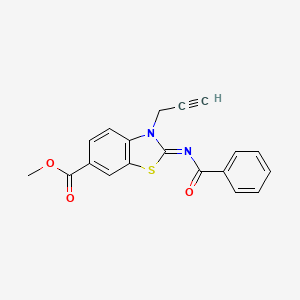
![N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2450743.png)
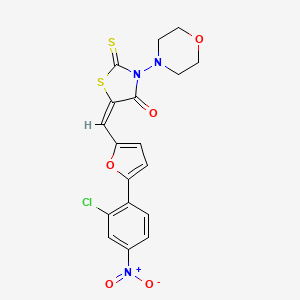
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one](/img/structure/B2450745.png)
